molecular formula C8H8O3S B1587149 4-(Methylsulfinyl)benzoic acid CAS No. 33963-58-5

4-(Methylsulfinyl)benzoic acid

Cat. No.: B1587149
CAS No.: 33963-58-5
M. Wt: 184.21 g/mol
InChI Key: DTKRTQFUPNGBLZ-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)benzoic acid is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid where a methylsulfinyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfinyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)benzoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions, with the oxidizing agent being added slowly to a solution of 4-(methylthio)benzoic acid in an appropriate solvent, such as acetic acid or dichloromethane, at room temperature.

Another method involves the direct sulfoxidation of 4-(methylthio)benzoic acid using reagents like sodium periodate or potassium permanganate. This reaction is usually carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group.

    Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.

Major Products

    Oxidation: 4-(Methylsulfonyl)benzoic acid.

    Reduction: 4-(Methylthio)benzoic acid.

    Substitution: Various esters and amides of this compound.

Scientific Research Applications

4-(Methylsulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylsulfinyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methylsulfinyl group can undergo redox reactions, which may play a role in its biological activity. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-(Methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

4-(Methylsulfinyl)benzoic acid is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKRTQFUPNGBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406965
Record name 4-(methylsulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33963-58-5
Record name 4-(methylsulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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